molecular formula C10H8N2O2S B2918252 2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one CAS No. 1000932-62-6

2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one

Cat. No.: B2918252
CAS No.: 1000932-62-6
M. Wt: 220.25 g/mol
InChI Key: LJKHRMZMBYAGQN-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using high-purity reagents, controlling reaction conditions, and employing efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one is unique due to the presence of both the thiazolidine and pyridine moieties, which contribute to its distinct chemical properties and biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1000932-62-6

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-(2-oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H8N2O2S/c13-8(7-2-1-3-11-5-7)4-10-12-9(14)6-15-10/h1-5H,6H2,(H,12,14)

InChI Key

LJKHRMZMBYAGQN-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=CC(=O)C2=CN=CC=C2)S1

Canonical SMILES

C1C(=O)NC(=CC(=O)C2=CN=CC=C2)S1

solubility

not available

Origin of Product

United States

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